Potent Antagonism of KCNQ2 (Kv7.2) Potassium Channel: A Basis for Neurological Disorder Research
In an automated patch-clamp assay using CHO cells expressing the human KCNQ2 (Kv7.2) potassium channel, 2-Chloro-4,6,8-trimethylquinoline exhibited potent antagonist activity with an IC50 of 70 nM [1]. A separate entry for the KCNQ2/Q3 heteromeric channel reported an IC50 of 120 nM [2]. While direct comparator data for closely related 2-chloroquinolines is absent in the public domain, the sub-micromolar potency defines this compound as a useful tool molecule for probing KCNQ2 channel pharmacology. The observed potency is comparable to some literature-reported small-molecule KCNQ2 modulators, establishing a baseline for SAR exploration.
| Evidence Dimension | Potency as KCNQ2 channel antagonist |
|---|---|
| Target Compound Data | IC50 = 70 nM |
| Comparator Or Baseline | KCNQ2/Q3 heteromeric channel (IC50 = 120 nM) and typical tool compound potencies in the sub-100 nM to low micromolar range |
| Quantified Difference | Target compound is ~1.7-fold more potent at KCNQ2 homomers than KCNQ2/Q3 heteromers. |
| Conditions | CHO cells expressing KCNQ2, automated patch-clamp, 3 min incubation |
Why This Matters
This quantitative activity defines the compound as a selective tool for KCNQ2 channel research, which is implicated in neurological disorders such as epilepsy and pain syndromes.
- [1] BindingDB. BDBM50395464 (CHEMBL2164048). IC50: 70 nM. View Source
- [2] BindingDB. BDBM50395464 (CHEMBL2164048). IC50: 120 nM. View Source
